molecular formula C21H21N3O4S2 B2891547 1-(2-Methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203385-22-1

1-(2-Methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2891547
CAS RN: 1203385-22-1
M. Wt: 443.54
InChI Key: FXHFMGBJUHNQFY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a methoxyphenyl group, a thiophen-2-ylsulfonyl group, and a tetrahydroquinolin-7-yl group. These groups are connected by urea linkages .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the methoxyphenyl group might undergo electrophilic aromatic substitution, while the thiophen-2-ylsulfonyl group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antiproliferative and Anticancer Activity

Compounds with urea derivatives, including those with hydroxyphenyl or halogenphenyl substituents, have been synthesized and evaluated for biological activity, particularly antiproliferative screening against cancer cell lines. For instance, specific urea and bis-urea derivatives demonstrated significant activity against breast carcinoma MCF-7 cell lines, highlighting their potential as lead compounds in the development of breast carcinoma drugs. These derivatives also showed high antioxidant activity, suggesting their potential in oxidative stress-related diseases and conditions (Perković et al., 2016).

Anticholinesterase Activity

Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been assessed for antiacetylcholinesterase activity, optimizing the spacer length linking pharmacophoric moieties for enhanced inhibitory activities. These findings suggest the potential application of related structures in neurodegenerative diseases such as Alzheimer's, where acetylcholinesterase inhibitors are of therapeutic interest (Vidaluc et al., 1995).

Adenosine A(3) Receptor Antagonism

Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, with specific modifications enhancing receptor affinity. This receptor antagonism is significant in various therapeutic areas, including inflammatory diseases, cancer, and cardiovascular diseases. The development of potent and selective antagonists can aid in the further characterization and potential therapeutic targeting of the human A(3) receptor (van Muijlwijk-Koezen et al., 2000).

Synthesis and Biochemical Evaluation

The flexibility in the structural modification of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for optimized biochemical activity underscores the importance of structural variation in drug development. Such compounds' synthesis and evaluation for biochemical properties can lead to new therapeutic agents with specific activities against targeted enzymes or receptors, further expanding the compound's potential applications in medicinal chemistry (Vidaluc et al., 1995).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the nature of the reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could be numerous, depending on its intended use. If it’s a novel compound, studies could be conducted to fully characterize its properties and potential applications .

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-28-19-8-3-2-7-17(19)23-21(25)22-16-11-10-15-6-4-12-24(18(15)14-16)30(26,27)20-9-5-13-29-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHFMGBJUHNQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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